molecular formula C11H8O2 B14505048 4-Hydroxy-5-methylidenenaphthalen-1(5H)-one CAS No. 63096-54-8

4-Hydroxy-5-methylidenenaphthalen-1(5H)-one

Cat. No.: B14505048
CAS No.: 63096-54-8
M. Wt: 172.18 g/mol
InChI Key: LKMOFZQJFKESFR-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylidenenaphthalen-1(5H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. The presence of a hydroxy group and a methylidene group in this compound suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methylidenenaphthalen-1(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For example, a possible route could involve the reaction of a naphthalenone derivative with a suitable aldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylidenenaphthalen-1(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylidene group can be reduced to form a methyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 4-Hydroxy-5-methylnaphthalen-1(5H)-one.

    Substitution: Formation of various substituted naphthalenones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylidenenaphthalen-1(5H)-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxy and methylidene groups could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the methylidene group.

    5-Methyl-1-naphthol: Similar structure but lacks the hydroxy group at the same position.

    1,4-Naphthoquinone: Lacks the hydroxy and methylidene groups but has a similar naphthalene core.

Properties

CAS No.

63096-54-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4-hydroxy-5-methylidenenaphthalen-1-one

InChI

InChI=1S/C11H8O2/c1-7-3-2-4-8-9(12)5-6-10(13)11(7)8/h2-6,13H,1H2

InChI Key

LKMOFZQJFKESFR-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=C2C1=C(C=CC2=O)O

Origin of Product

United States

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